molecular formula C16H17NO4S B2959228 N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 942006-92-0

N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No. B2959228
CAS RN: 942006-92-0
M. Wt: 319.38
InChI Key: YUJYZAVKHGCFOB-UHFFFAOYSA-N
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Description

“N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide” is a complex organic compound. It contains a benzo[b][1,4]dioxepine ring which is a seven-membered ring with two oxygen atoms. It also has a sulfonamide group attached to it, which is known for its various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[b][1,4]dioxepine ring and the introduction of the sulfonamide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[b][1,4]dioxepine ring and the sulfonamide group. The presence of these groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. The sulfonamide group, for example, is known to participate in various chemical reactions .

Scientific Research Applications

Antidepressant Drug Design

The compound’s structure is similar to that of fluoxetine, a well-known antidepressant . Research has shown that modifications to the fluoxetine structure can lead to derivatives with potentially improved pharmacological profiles. The compound could serve as a scaffold for developing new selective serotonin-reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression.

Antiviral Agents

Indole derivatives, which share structural features with F2242-0134, have been reported to possess antiviral activities . By exploring the bioactive aromatic components of the compound, researchers can synthesize new indole derivatives that may act as potent antiviral agents against a variety of RNA and DNA viruses.

KATP Channel Activators

Compounds with a benzothiadiazine-1,1-dioxide scaffold, which is structurally related to F2242-0134, have been evaluated as KATP channel activators . These activators can be used in the treatment of conditions like hypertension and diabetes by modulating the activity of potassium channels in pancreatic and vascular smooth muscle tissues.

Asymmetric Catalysis

The chiral nature of F2242-0134 makes it a candidate for use in asymmetric catalysis . Asymmetric catalysis is crucial in the synthesis of enantiomerically pure pharmaceuticals. The compound could be used to develop new chiral ligands or catalysts for a variety of asymmetric reactions, such as hydrogenation and Michael addition.

Antimicrobial and Anti-inflammatory Applications

Transition metal complexes derived from heterocyclic Schiff base ligands related to F2242-0134 have shown significant antimicrobial and anti-inflammatory activities . These activities make the compound a valuable starting point for the synthesis of new drugs targeting bacterial infections and inflammatory conditions.

Molecular Docking Studies

The compound’s potential as a ligand in molecular docking studies has been explored, particularly in the context of antimicrobial and anti-inflammatory activities . Molecular docking can predict the interaction and affinity of F2242-0134 derivatives with various biological targets, aiding in the rational design of new therapeutic agents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Sulfonamides, for example, are known to have antimicrobial properties .

Future Directions

Future research on this compound could focus on exploring its potential uses, based on the properties of the benzo[b][1,4]dioxepine ring and the sulfonamide group. This could include investigating its potential biological activities .

properties

IUPAC Name

N-methyl-N-phenyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-17(13-6-3-2-4-7-13)22(18,19)14-8-9-15-16(12-14)21-11-5-10-20-15/h2-4,6-9,12H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJYZAVKHGCFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-phenyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

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